m-Cumenyl methylcarbamate

Description

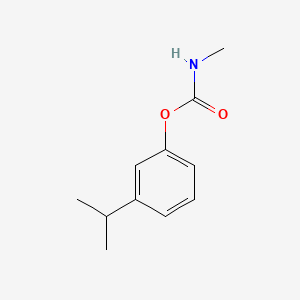

Structure

2D Structure

3D Structure

Properties

CAS No. |

64-00-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(3-propan-2-ylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-10(7-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) |

InChI Key |

GYKXQTKSWLAUIT-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC=C1)OC(=O)NC |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC(=O)NC |

Color/Form |

White crystalline solid |

melting_point |

162 to 165 °F (EPA, 1998) 73.0 °C 72 to 74 °C |

Other CAS No. |

64-00-6 |

physical_description |

Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998) |

Pictograms |

Acute Toxic |

shelf_life |

This cmpd is stable to heat, light, & hydrolysis under normal conditions. |

solubility |

4.40e-04 M 10% in isophorone; 10% in xylene; 20% in toluene; 20% in toluene; 40% in isopropanol; 50% in acetone; 60% in dimethylformamide. Practically insoluble in cyclohexane. In water, 85 ppm at 30 °C In water, 270 mg/L at 25 °C /Estimated/ |

vapor_pressure |

4.4X10-3 mm Hg at 25 °C /Estimated/ |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Methodologies for Carbamate (B1207046) Esters

The synthesis of carbamate esters, including m-Cumenyl methylcarbamate, relies on a variety of established chemical methodologies. These methods generally involve the formation of the carbamate linkage (–O–C(=O)–N–) from alcohols or phenols.

Traditionally, one of the most common methods for preparing carbamates is the reaction of an alcohol or phenol (B47542) with an isocyanate. nih.gov This reaction is often catalyzed by a base and is widely used due to its efficiency and the commercial availability of various isocyanates. nih.gov

Another classical approach involves the use of phosgene (B1210022) or its derivatives, such as chloroformates. nih.govresearchgate.net In this multi-step process, the alcohol or phenol is first reacted with phosgene to form a chloroformate. This intermediate is then reacted with an amine to yield the desired carbamate. orgsyn.org While effective, this method involves highly toxic reagents like phosgene, prompting the development of safer alternatives. nih.govresearchgate.net

Modern synthetic strategies often seek to avoid hazardous materials. The Curtius rearrangement, for example, provides a pathway to isocyanates from acyl azides, which can then be trapped by alcohols or phenols to form carbamates. nih.gov Other methods include the use of activated mixed carbonates and the direct carbonylation of amines and alcohols using carbon dioxide as a C1 source, which is an environmentally benign option. nih.gov Biocatalytic approaches using enzymes like esterases are also emerging as a green alternative for synthesizing carbamates in aqueous media. nih.gov

Precursor Chemistry and Reaction Pathways

The primary synthesis of this compound, also known as 3-isopropylphenyl methylcarbamate, involves the reaction between its two main precursors: m-cumenol (3-isopropylphenol) and methyl isocyanate. t3db.canih.gov

The reaction pathway is a nucleophilic addition of the hydroxyl group of m-cumenol to the electrophilic carbonyl carbon of methyl isocyanate. The phenolic oxygen attacks the isocyanate, and the proton from the hydroxyl group is transferred to the nitrogen atom of the isocyanate. This one-step process is typically carried out in an inert solvent and may be facilitated by a basic catalyst. This method is analogous to the synthesis of its structural isomer, promecarb, which is produced by reacting 5-isopropyl-m-cresol with methyl isocyanate. nih.gov

An alternative, though less direct, pathway could involve first reacting m-cumenol with phosgene to create m-cumenyl chloroformate. This intermediate would then be reacted with methylamine (B109427) to form the final product, this compound. This route, while feasible, incorporates the use of hazardous phosgene.

Exploration of Structural Analogues and Derivatization Approaches

The exploration of structural analogues and derivatization of this compound is crucial for developing new compounds with potentially enhanced or specific properties. Analogues of this compound typically involve modifications at three main positions: the phenyl ring, the isopropyl group, and the N-methyl group.

Structural Analogues: Several positional isomers of this compound exist and have been studied.

o-Cumenyl methylcarbamate (Isoprocarb) : This ortho-isomer is a well-known carbamate insecticide used to control a variety of pests in agriculture. chemsrc.comnih.gov

p-Cumenyl methylcarbamate : The para-isomer is another possible structural analogue.

Further analogues can be created by altering the substituents on the aromatic ring. For instance, Promecarb is an insecticide that is chemically described as 3-methyl-5-isopropylphenyl methylcarbamate. nih.gov This compound is a close structural analogue, featuring an additional methyl group on the phenyl ring. nih.gov

Derivatization Approaches: Derivatization strategies can be employed to modify the physicochemical properties of the molecule.

Alkyl Group Modification : The isopropyl group on the phenyl ring could be replaced with other alkyl groups (e.g., tert-butyl, sec-butyl) to study the impact of steric hindrance on activity.

N-Substitution : The methyl group on the carbamate nitrogen can be substituted with other alkyl or aryl groups. This N-substitution can significantly influence the compound's stability and biological activity.

Ring Substitution : Introducing different functional groups (e.g., halogens, nitro groups, alkoxy groups) onto the phenyl ring can alter the electronic properties of the molecule, which may affect its interaction with biological targets. google.com

These derivatization approaches allow for the systematic exploration of the structure-activity relationship of this class of carbamates, paving the way for the design of new molecules with tailored characteristics.

Investigation of Non-Cholinesterase Enzyme Interactions

Effects on Glutathione S-transferase (GST) Activity

Studies on carbamates other than this compound have shown varied effects on GST activity. For instance, research on the carbamate insecticide bendiocarb (B1667985) in rabbits demonstrated a significant increase in GST activity in both the liver and kidneys at specific time points following exposure. d-nb.infonih.gov In another study, exposure to carbaryl (B1668338) was associated with an increase in the activity of GST. nih.gov

Conversely, a study investigating prenatal exposure to a combination of organophosphorus and carbamate insecticides did not find a significant effect on placental GST activity. tandfonline.com This suggests that the impact on GST can be specific to the individual carbamate compound, the biological system being studied, and the exposure conditions.

Table 1: Effects of Selected Carbamate Insecticides on Glutathione S-transferase (GST) Activity

| Carbamate | System Studied | Observed Effect on GST Activity |

| Bendiocarb | Rabbit Liver & Kidney | Significant Increase d-nb.infonih.gov |

| Carbaryl | Not Specified | Increase nih.gov |

| Organophosphorus & Carbamate Mixture | Human Placenta | No Significant Effect tandfonline.com |

Modulation of Nuclear Receptor Activities (e.g., PXR, PPARα)

Nuclear receptors are a class of ligand-activated transcription factors that regulate the expression of genes involved in a multitude of physiological processes, including metabolism, inflammation, and detoxification. The Pregnane X Receptor (PXR) is a key regulator of xenobiotic metabolism, while Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a major regulator of lipid metabolism.

Direct evidence of this compound interacting with PXR or PPARα is not available in the current scientific literature. However, studies on other carbamates provide some insight into the potential for this class of compounds to interact with nuclear receptors.

A study that screened a variety of pesticides for nuclear receptor activity found that the carbamate insecticide carbaryl showed activity with the aryl hydrocarbon receptor (AhR) and steroid receptors (SR), but this study did not assess its interaction with PXR or PPARα. plos.org Another broad investigation into environmental chemicals suggested that carbamates generally have weak to no reported nuclear receptor activity. nih.gov Some carbamates have been found to interact with G protein-coupled receptors, such as melatonin (B1676174) receptors, which are distinct from the nuclear receptors PXR and PPARα. nih.gov

Given the absence of specific data for this compound, it is not possible to determine its potential to activate or inhibit PXR or PPARα. Further research is required to elucidate any such interactions and their toxicological significance.

Table 2: Reported Nuclear Receptor and Related Activity for Carbamate Insecticides

| Carbamate | Receptor(s) Studied | Reported Activity |

| Carbaryl | Aryl hydrocarbon receptor (AhR), Steroid receptors (SR) | Active plos.org |

| Various Carbamates | General Nuclear Receptors | Weak to no activity reported nih.gov |

| Carbaryl, Carbofuran | Melatonin Receptors (GPCRs) | Agonist/Antagonist activity nih.gov |

Analytical Methodologies in Research

Sample Preparation and Extraction Techniques

The choice of sample preparation and extraction method depends on the matrix being analyzed, which can range from water and soil to biological tissues. epa.govnemi.gov Common techniques include:

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with solvents like methylene (B1212753) chloride is a traditional approach. epa.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for both water and complex matrices, offering advantages in terms of reduced solvent consumption and cleaner extracts. epa.govresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for the analysis of pesticides in food and agricultural products due to its simplicity and high throughput. researchgate.net

Soxhlet and Ultrasonic Extraction: These methods are often employed for solid samples like soil and sediment. epa.govresearchgate.net

Following extraction, a cleanup step may be necessary to remove interfering compounds. epa.govnemi.gov This can involve techniques like solid-phase extraction or gel permeation chromatography.

Chromatographic and Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of this compound and other N-methylcarbamates. epa.govnemi.govresearchgate.net

HPLC with Post-Column Derivatization: A widely used official method (e.g., EPA Method 8318) involves separating the carbamates on a reversed-phase C18 column. epa.gov After the column, the eluting compounds are hydrolyzed to form methylamine (B109427). The methylamine is then reacted with a fluorogenic reagent, and the resulting derivative is detected by a fluorescence detector. epa.govnemi.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity. nih.gov It allows for the direct detection of the parent compound and its metabolites without the need for derivatization. nih.gov LC-MS/MS, in particular, provides structural information that aids in the unequivocal identification of the analytes. nih.gov

Gas Chromatography (GC): While less common due to the thermal instability of some carbamates, GC methods can be used, often after derivatization to improve volatility and thermal stability. nih.gov GC coupled with a mass spectrometer (GC-MS) can also be employed for identification and quantification. nih.gov

Table 3: Analytical Methods for this compound

| Technique | Detector | Key Features | Reference |

| HPLC | Fluorescence (with post-column derivatization) | Standard method, good sensitivity. | epa.govnemi.gov |

| LC-MS/MS | Mass Spectrometer | High selectivity and sensitivity, suitable for complex matrices. | nih.gov |

| GC-MS | Mass Spectrometer | Requires derivatization, provides structural information. | nih.gov |

Environmental Chemistry and Fate

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For m-cumenyl methylcarbamate, the primary abiotic degradation pathways are expected to be hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of carbamate (B1207046) insecticides is known to be highly dependent on pH. While specific hydrolysis kinetic data for this compound are not available, studies on other carbamates, such as propoxur and carbaryl (B1668338), demonstrate that hydrolysis is significantly faster under alkaline conditions. inchem.orgbeyondpesticides.orgclemson.edu For instance, the hydrolysis half-life of propoxur at a neutral pH of 7 and 30°C is 30 days, but this decreases dramatically as the pH becomes more alkaline. beyondpesticides.org N-monosubstituted carbamates are generally stable in acidic solutions but their reactivity increases at higher pH values. scite.ai This is due to a mechanism involving the deprotonation of the amidic nitrogen followed by elimination of the aryloxide. scite.ai It is therefore anticipated that this compound will be relatively stable in acidic to neutral waters and will undergo more rapid degradation in alkaline environments.

Table 1: General Hydrolysis Behavior of Carbamate Insecticides

| pH Condition | General Stability/Reactivity |

| Acidic (pH < 7) | Relatively stable |

| Neutral (pH = 7) | Moderate stability |

| Alkaline (pH > 7) | Rapid hydrolysis |

This table represents a generalized trend for carbamate insecticides based on available literature and is not specific to this compound.

Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant pathway for the dissipation of pesticides in the environment.

The extent of photodegradation is dependent on the light absorption characteristics of the molecule and the intensity of UV irradiation. Carbamate insecticides generally absorb UV light, which can lead to their decomposition. tandfonline.comacs.org For example, studies on the carbamate insecticide carbaryl have shown that it undergoes photodegradation in both aqueous solutions and on soil surfaces when exposed to sunlight or laboratory UV light. tandfonline.comacs.orgmdpi.com The rate of photodegradation is influenced by the solvent and the presence of photosensitizers. tandfonline.com It is plausible that this compound, containing an aromatic ring, will also absorb UV radiation and be susceptible to photodegradation.

The photodegradation of carbamate insecticides can lead to a variety of transformation products. For carbaryl, photodegradation can involve the cleavage of the ester bond, leading to the formation of 1-naphthol. tandfonline.com Further irradiation can result in the formation of other products, including naphthamides and naphthalene. tandfonline.com In the presence of photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO), the degradation of carbamates can be accelerated, leading to complete mineralization to carbon dioxide. semanticscholar.orgresearchgate.netresearchgate.net The specific photoproducts of this compound have not been identified in the reviewed literature. However, it is reasonable to hypothesize that photodegradation could lead to the formation of 3-cumenol and methyl isocyanate through cleavage of the carbamate linkage.

Photodegradation Mechanisms and Kinetics

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the dissipation of pesticides in soil and aquatic environments.

The microbial degradation of carbamate insecticides has been extensively studied for compounds like carbofuran and aldicarb. nih.govfrontiersin.orghibiscuspublisher.comnih.govasm.orgresearchgate.net Numerous soil bacteria and fungi have been identified that can utilize carbamates as a source of carbon and/or nitrogen. nih.govsemanticscholar.orgbohrium.comresearchgate.net The primary step in the microbial degradation of many carbamates is the hydrolysis of the carbamate ester linkage by a hydrolase enzyme, often referred to as carbofuran hydrolase. nih.govfrontiersin.org This initial step typically results in the formation of the corresponding phenol (B47542) and methylamine (B109427). frontiersin.org For example, bacteria can hydrolyze carbofuran to carbofuran phenol. nih.govasm.org

It is highly probable that this compound is also susceptible to microbial degradation in soil and water. Microorganisms possessing carbamate hydrolase enzymes would likely cleave the ester bond, yielding 3-cumenol and methylamine as primary metabolites. These initial degradation products would then be further metabolized by the microbial community. The rate of microbial degradation is influenced by various environmental factors, including soil type, temperature, moisture, and the composition of the microbial community. beyondpesticides.org

Table 2: Potential Primary Biotic Degradation Products of this compound

| Parent Compound | Potential Primary Metabolites |

| This compound | 3-Cumenol |

| Methylamine |

This table is based on the known microbial degradation pathways of other carbamate insecticides and represents a hypothetical pathway for this compound.

Microbial Transformation in Soil and Aquatic Environments

Identification of Degrading Microorganisms and Consortia

Specific microorganisms capable of degrading this compound have not been extensively documented in scientific literature. However, numerous studies have identified a wide range of bacteria and fungi that can degrade other carbamate insecticides, suggesting that similar organisms could be involved in the breakdown of this compound.

Microbial consortia, often found in agricultural soils with a history of pesticide application, typically exhibit a higher capacity for carbamate degradation.

Table 1: Examples of Microorganisms Capable of Degrading Carbamate Insecticides

| Microbial Genus | Degraded Carbamate(s) | Reference |

| Pseudomonas | Carbofuran, Carbaryl | nih.gov |

| Bacillus | Carbofuran | rjlbpcs.com |

| Streptomyces | Chlorpyrifos, Endosulfan, Carbofuran | rjlbpcs.com |

| Aspergillus | Carbofuran | researchgate.net |

| Penicillium | Carbofuran, Endosulfan, Chlorpyrifos | rjlbpcs.com |

Enzymatic Hydrolysis of Carbamate Linkages by Microbes

The initial and most critical step in the microbial degradation of carbamate insecticides is the enzymatic hydrolysis of the carbamate ester linkage. who.intnih.gov This reaction is catalyzed by carboxylesterases or amidases, which cleave the bond between the carbamic acid moiety and the phenolic group. nih.gov

This hydrolysis results in the formation of 3-isopropylphenol and N-methylcarbamic acid. The latter is unstable and readily decomposes to methylamine and carbon dioxide. The resulting phenolic compound can then be further metabolized by the microorganisms through various aromatic degradation pathways. The efficiency of this enzymatic hydrolysis is a key determinant of the persistence of the carbamate in the environment. nih.gov

Plant Metabolism and Detoxification Pathways

Plants can absorb carbamate insecticides from the soil and foliage, subsequently metabolizing them through a series of detoxification pathways. These processes generally aim to increase the water solubility of the compound, facilitating its storage in vacuoles or incorporation into plant tissues.

Arylhydroxylation Processes

A common metabolic pathway for aromatic compounds in plants is arylhydroxylation. inchem.org This process, mediated by cytochrome P450 monooxygenases, involves the introduction of a hydroxyl (-OH) group onto the aromatic ring of the m-cumenyl moiety. This hydroxylation increases the polarity of the molecule, making it more susceptible to further metabolic reactions. While specific studies on this compound are lacking, it is a plausible detoxification step in plants.

Conjugation Reactions (e.g., Glycosides, Phosphates)

Following hydroxylation or directly, the carbamate or its metabolites can undergo conjugation reactions. inchem.orgnih.gov In plants, the most common form of conjugation is the formation of glycosides, where a sugar molecule (typically glucose) is attached to a hydroxyl group on the parent compound or its metabolite. inchem.orgepa.gov This reaction is catalyzed by UDP-glucosyltransferases. Phosphate conjugation is another, though less common, possibility. inchem.org

These conjugation reactions significantly increase the water solubility of the xenobiotic, effectively detoxifying it and enabling its sequestration within the plant cell, often in the vacuole. nih.gov

Hydrolytic Breakdown Mechanisms in Plant Systems

Similar to microbial degradation, plants also possess esterase enzymes that can hydrolyze the carbamate linkage of this compound. acs.org This hydrolytic cleavage would yield 3-isopropylphenol and N-methylcarbamic acid, mirroring the initial step of microbial degradation. The resulting products can then be further metabolized by the plant. The extent of hydrolytic activity can vary significantly between different plant species. acs.org

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound in the environment are governed by its physicochemical properties and its interactions with soil, water, and air.

The persistence of carbamates in the environment can range from a few days to several weeks, influenced by factors such as soil pH, temperature, and sunlight exposure. epa.gov Generally, carbamates are considered to have shorter half-lives in the environment compared to organochlorine pesticides. epa.gov

The mobility of a pesticide in soil is a critical factor in determining its potential to leach into groundwater. This mobility is influenced by the pesticide's water solubility and its tendency to adsorb to soil particles.

Table 2: Physicochemical Properties Influencing Environmental Transport of this compound

| Property | Value | Implication for Environmental Transport |

| Water Solubility | 85.0 mg/L at 20 °C | Moderate solubility suggests a potential for leaching in soil and transport in surface water. |

| Log P (Octanol-Water Partition Coefficient) | 2.38 (Predicted) | A lower Log P value indicates a lower tendency to adsorb to soil organic matter, suggesting higher mobility. |

The moderate water solubility of this compound suggests it has the potential for movement within the soil profile. oregonstate.edu Compounds with higher water solubility are more likely to be transported with soil water and may leach into groundwater. oregonstate.edu

The predicted octanol-water partition coefficient (Log P) provides an indication of a chemical's affinity for organic matter. A lower Log P value, such as the one predicted for this compound, suggests a weaker adsorption to soil organic carbon. This would result in greater mobility in the soil and a higher potential for leaching compared to more hydrophobic pesticides. The actual mobility will also depend on soil type, organic matter content, and climatic conditions. researchgate.net

Volatilization from Environmental Matrices

Volatilization, the process by which a substance transitions from a solid or liquid phase to a gaseous phase, can be a significant pathway for the dissipation of pesticides from soil and water surfaces into the atmosphere. The potential for volatilization is primarily influenced by a compound's vapor pressure and its Henry's Law constant, as well as environmental factors such as temperature, wind speed, and soil moisture researchgate.net.

For carbamate insecticides in general, vapor pressures are typically low, which suggests a limited tendency to volatilize under normal environmental conditions. Factors that can influence the rate of volatilization from soil surfaces include soil type, moisture content, and temperature. Increased soil moisture can enhance volatilization by competing with the pesticide for soil binding sites, thereby increasing its availability for transfer to the atmosphere . Conversely, very dry soil can reduce volatilization by more strongly adsorbing the pesticide particles .

To provide a comparative context, the physicochemical properties of the related carbamate insecticide, Isoprocarb, are presented in the table below. It is important to note that Isoprocarb is an isomer of this compound and their environmental properties may differ.

Table 1: Physicochemical Properties of Isoprocarb

| Property | Value |

|---|---|

| Water Solubility | 0.4 mg/mL at 25 °C |

| Melting Point | 88 - 93 °C |

Note: This data is for Isoprocarb (o-cumenyl methylcarbamate) and is provided for comparative purposes only. Specific experimental data for this compound is not available.

Soil Adsorption, Desorption, and Leaching Characteristics (e.g., KOC)

The mobility of this compound in the soil environment is largely dictated by its adsorption and desorption characteristics, which in turn influence its potential for leaching into groundwater. The primary indicator of a chemical's tendency to adsorb to soil is the soil organic carbon-water partitioning coefficient (Koc). A high Koc value signifies strong adsorption to soil organic matter, resulting in lower mobility and a reduced risk of leaching. Conversely, a low Koc value suggests weaker adsorption and greater potential for movement through the soil profile with water.

For carbamate pesticides, adsorption to soil is a key process influencing their environmental persistence and transport acs.org. The degree of adsorption is often correlated with the organic carbon content of the soil; soils with higher organic matter will generally exhibit greater adsorption of carbamate insecticides.

Specific experimental Koc values for this compound are not available in the reviewed scientific literature. However, based on its chemical structure as a phenyl methylcarbamate and the general behavior of this class of insecticides, it is anticipated to have a moderate affinity for soil organic carbon. A study on the leaching of several carbamate pesticides in different soil types demonstrated that their mobility can vary significantly depending on the specific compound and soil properties researchgate.net. For instance, some carbamates are classified as mobile to most mobile, while others are considered slightly mobile or immobile researchgate.net.

The water solubility of a pesticide also plays a role in its leaching potential. This compound has a reported water solubility of 85 mg/L at 30°C t3db.ca. This moderate solubility suggests that, in the absence of strong adsorption, it could be susceptible to leaching.

Table 2: Soil Mobility Classification Based on Koc Values

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

This table provides a general classification of pesticide mobility in soil based on the Koc value.

Without a definitive Koc value for this compound, a precise assessment of its leaching potential is not possible. However, considering its moderate water solubility and the general characteristics of carbamate insecticides, it is likely to exhibit a mobility ranging from medium to low, depending on the organic matter content of the soil.

Aquatic Transport and Sedimentation Processes

Once in an aquatic environment, the transport and fate of this compound are influenced by its water solubility, its tendency to adsorb to suspended sediments and organic matter, and its persistence against degradation processes. The movement of pesticides in aquatic systems can occur in both the dissolved phase and sorbed to particulate matter.

Carbamate insecticides can enter aquatic systems through runoff from treated agricultural areas or through spray drift. Their persistence in water is variable and depends on factors such as pH, temperature, and the presence of microorganisms capable of degradation nih.gov. Studies on other carbamates have shown that their degradation can be rapid under certain conditions, with half-lives in water ranging from a few days to several weeks researchgate.net.

The partitioning of this compound between the water column and sediment is governed by its adsorption characteristics. Compounds with a higher affinity for organic carbon will tend to accumulate in the sediment. The persistence of carbamates in sediment can be significantly different from that in the water column. For some carbamates, degradation is much slower in anaerobic sediment conditions compared to aerobic water conditions, leading to longer persistence in the sediment phase nih.govresearchgate.net.

The potential for bioaccumulation in aquatic organisms is another important aspect of the aquatic fate of pesticides. While not the focus of this section, it is noteworthy that the properties influencing aquatic transport and sedimentation also affect the bioavailability of the compound to aquatic life.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone for the analysis of m-cumenyl methylcarbamate. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely employed techniques for its determination.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a preferred method for the separation of carbamates like this compound. thermofisher.com Its application is detailed in various standardized methods, including EPA Method 531.1, 531.2, and 8318A, which are designed for the determination of N-methylcarbamates in water and solid waste matrices. thermofisher.comnemi.govscispec.co.thnemi.gov

Due to the thermal instability of many carbamates, which makes gas chromatography challenging, HPLC is the preferred separation technique. thermofisher.comscispec.co.th However, to achieve the low detection limits required for trace residue analysis, post-column derivatization is frequently employed to enhance the detectability of the target analytes. epa.gov

The most common post-column derivatization technique involves a two-step process. nemi.govnemi.gov After the carbamates are separated on the HPLC column, they are hydrolyzed online using a strong base, such as sodium hydroxide, at an elevated temperature (e.g., 95-100°C). nemi.govazdeq.gov This hydrolysis cleaves the carbamate (B1207046) ester bond, yielding methylamine (B109427). nemi.govnemi.gov The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent, like 2-mercaptoethanol (B42355) or thifluore, to form a highly fluorescent isoindole derivative. nemi.govnemi.gov This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity. nemi.govwaters.com This entire process is automated in modern HPLC systems. waters.com

An alternative to fluorescence detection is chemiluminescence. One method involves post-column UV irradiation to convert the pesticides into methylamine, which is then detected via its chemiluminescence reaction with tris(2,2'-bipyridyl)ruthenium(III). nih.gov This approach has been shown to achieve detection limits in the nanogram-per-liter range for water samples. nih.gov

While HPLC with UV detection can be used, it often lacks the sensitivity and specificity required for complex sample matrices and trace-level quantification compared to fluorescence or mass spectrometry detection. thermofisher.comepa.gov However, for some applications, UV detection at specific wavelengths (e.g., 254 nm and 280 nm) can be employed. epa.gov

Table 1: Comparison of HPLC Detection Systems for Carbamate Analysis

| Detection System | Principle | Common Reagents | Advantages | References |

|---|---|---|---|---|

| Fluorescence with Post-Column Derivatization | Hydrolysis to methylamine, followed by reaction with OPA to form a fluorescent derivative. | Sodium Hydroxide, o-Phthalaldehyde (OPA), 2-Mercaptoethanol | High sensitivity and selectivity; widely used in standard methods (EPA 531.2). | thermofisher.comnemi.govnemi.govazdeq.gov |

| Chemiluminescence with Post-Column Photolysis | UV photolysis to form methylamine, followed by reaction with a chemiluminescent reagent. | Tris(2,2'-bipyridyl)ruthenium(III), Peroxydisulfate | Extremely low detection limits (ng/L). | nih.gov |

| UV Detection | Direct measurement of UV absorbance by the analyte. | None | Simpler setup, no derivatization required. | thermofisher.comepa.gov |

The separation of this compound and other carbamates is almost universally performed using reversed-phase HPLC columns. The most common stationary phase is octadecylsilane (B103800) (ODS), also known as C18. epa.govnih.govepa.gov These columns provide the necessary hydrophobicity to retain and separate the various carbamate pesticides based on their polarity. usgs.gov

Modern C18 columns are typically based on high-purity, spherical silica (B1680970) particles and are fully end-capped to minimize unwanted interactions with residual silanol (B1196071) groups, resulting in improved peak shape and reproducibility. ymcamerica.com Specific columns have been developed and marketed specifically for carbamate analysis, such as the Acclaim Carbamate and Ultra Carbamate columns, which are designed to provide baseline separation of carbamates listed in regulatory methods like EPA 531.2. thermofisher.comrestek.com These specialized columns often feature unique bonding chemistries on high-purity silica to ensure reliable and selective separations. restek.com

Table 2: Typical Characteristics of HPLC Columns for this compound Analysis

| Parameter | Typical Specification | Significance | References |

|---|---|---|---|

| Stationary Phase | Octadecylsilane (ODS, C18) | Provides hydrophobic retention mechanism for separation. | epa.govnih.govymcamerica.com |

| Particle Size | 3 µm or 5 µm | Smaller particles (3 µm) offer higher efficiency and faster analysis times (UPLC). | restek.comsielc.com |

| Column Dimensions (Length x ID) | 150 mm x 2.1/3.0/4.6 mm or 250 mm x 4.6 mm | Dimensions are chosen based on throughput, solvent consumption, and detector requirements (e.g., 2.1 mm for LC-MS). | thermofisher.comrestek.com |

| End-capping | Fully end-capped | Reduces peak tailing by masking residual silanol groups on the silica surface. | ymcamerica.com |

| Pore Size | 100 Å or 120 Å | Appropriate for small molecules like carbamate pesticides. | restek.comgenetec.se |

To effectively separate a mixture of carbamates that may have a range of polarities, a gradient elution strategy is employed. nemi.govnemi.gov This involves changing the composition of the mobile phase during the chromatographic run. usgs.gov The analysis typically starts with a mobile phase of high polarity (a high percentage of water), which allows polar compounds to elute first. usgs.gov The concentration of a less polar organic solvent, such as acetonitrile (B52724) or methanol, is then gradually increased. usgs.gov This increase in solvent strength overcomes the hydrophobic attraction between the more nonpolar analytes and the C18 stationary phase, causing them to elute from the column. usgs.gov

The mobile phase is often a binary mixture of water and either acetonitrile or methanol. thermofisher.comsielc.comsielc.com In some methods, ternary gradients using acetonitrile, methanol, and water are utilized to fine-tune the separation selectivity. thermofisher.com For applications involving mass spectrometry, volatile buffers or acids like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile ones like phosphoric acid to ensure compatibility with the MS interface. sielc.comsielc.comgoogleapis.com

Table 3: Example HPLC Gradient Elution Program for Carbamate Analysis

| Time (minutes) | % Acetonitrile | % Water | Flow Rate (mL/min) | Purpose |

|---|---|---|---|---|

| 0.0 | 10 | 90 | 1.0 | Initial conditions for injection and elution of very polar compounds. |

| 25.0 | 75 | 25 | 1.0 | Linear gradient to elute compounds of increasing hydrophobicity. |

| 26.0 | 100 | 0 | 2.0 | Column flush to remove strongly retained compounds. |

| 33.0 | 100 | 0 | 2.0 | Hold to ensure complete flushing. |

| 34.0 | 10 | 90 | 1.0 | Return to initial conditions for column equilibration. |

Note: This table represents a generalized gradient program based on principles described in the literature. usgs.gov Actual programs vary depending on the specific analytes, column, and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a vital tool for the analysis of this compound and other pesticides. nih.govoup.com This technique offers superior sensitivity and selectivity, often eliminating the need for the post-column derivatization step required in traditional HPLC-fluorescence methods. waters.com LC-MS/MS provides confident identification and confirmation of analytes even in complex matrices. waters.com

The analytical process involves separation using an HPLC system, often with columns and mobile phases similar to those described previously. googleapis.com After elution from the column, the analytes enter the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ in positive ion mode. thermofisher.comnih.gov

In the tandem mass spectrometer (e.g., a triple quadrupole or ion trap), the precursor ion (the [M+H]⁺ ion of this compound, m/z 208.13) is selected in the first mass analyzer. nih.gov It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits. scispec.co.th The use of ultra-high-performance liquid chromatography (UHPLC) in conjunction with MS/MS further enhances performance by providing faster analysis times and better resolution. bohrium.com

Table 4: Typical LC-MS/MS Parameters for this compound

| Parameter | Typical Setting | Reference |

|---|---|---|

| Instrument | Triple Quadrupole or Orbitrap Mass Spectrometer | googleapis.comnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | thermofisher.comnih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 208.1332 | nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | nih.gov |

| Product Ions (m/z) | 151.1116, 109.0648 | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | scispec.co.th |

Comprehensive Sample Preparation and Extraction Methods

The goal of sample preparation is to extract this compound from its matrix (e.g., water, soil, food) and remove interfering substances that could compromise the analysis. inchem.org The choice of method depends on the matrix type, the required detection limits, and the analytical technique being used. epa.govepa.gov

For aqueous samples like drinking or ground water, a simple filtration step may be sufficient if the concentration is high enough for direct aqueous injection into the HPLC system. nemi.govazdeq.gov For trace analysis, solid-phase extraction (SPE) is commonly used to concentrate the analytes and clean up the sample. nih.gov

For solid and complex matrices such as soil, sediments, and agricultural products, more rigorous extraction procedures are necessary. googleapis.comoup.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes from an aqueous sample into an immiscible organic solvent like dichloromethane. epa.govepa.gov

Solid-Liquid Extraction (SLE): For solid samples, this involves extraction with a solvent like acetonitrile using techniques such as shaking, ultrasonic extraction, or Soxhlet extraction. epa.govepa.govoup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become very popular for pesticide residue analysis in food matrices. bohrium.com It typically involves an initial extraction of the homogenized sample with acetonitrile, followed by partitioning with the addition of salts (e.g., magnesium sulfate, sodium chloride). A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a small amount of sorbent (like primary secondary amine, PSA) to remove interferences such as fatty acids and sugars. googleapis.comwaters.combohrium.com

Gel Permeation Chromatography (GPC): GPC can be used as a cleanup technique to remove high-molecular-weight interferences, such as lipids and pigments, from the sample extract. oup.com

After extraction and cleanup, the solvent is often evaporated and the residue is reconstituted in a solvent compatible with the HPLC mobile phase before injection. nih.gov

Table 5: Summary of Sample Preparation Methods for this compound

| Method | Matrix | Procedure Summary | References |

|---|---|---|---|

| Direct Injection | Water (Ground, Drinking) | Sample is filtered and a direct aliquot is injected into the HPLC. | nemi.govnemi.govazdeq.gov |

| Solid-Phase Extraction (SPE) | Water, Fruits | Sample is passed through a solid sorbent cartridge (e.g., C18) to retain analytes, which are then eluted with a solvent. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Water | Extraction from aqueous phase into an organic solvent (e.g., dichloromethane) in a separatory funnel. | epa.govepa.gov |

| QuEChERS | Fruits, Vegetables, Agricultural Products | Extraction with acetonitrile, partitioning with salts, and cleanup with dispersive SPE (d-SPE). | googleapis.comwaters.combohrium.com |

| Solid-Liquid Extraction (SLE) | Soil, Sediments, Solid Waste | Extraction with a solvent (e.g., acetonitrile) using shaking, sonication, or Soxhlet apparatus. | epa.govepa.govoup.com |

Solid Phase Extraction (SPE) Protocols for Various Matrices

Solid Phase Extraction (SPE) is a widely used technique for sample preparation, offering an alternative to traditional liquid-liquid extraction. unl.pt For carbamate analysis, SPE can be automated and coupled directly with High-Performance Liquid Chromatography (HPLC) systems. researchgate.net EPA Method 3535 outlines the use of SPE for extracting organic compounds, including pesticides, from aqueous samples like TCLP leachates. researchgate.netepa.gov This method is often preferred for its efficiency and reduced solvent consumption. unl.pt

The selection of the sorbent material is critical for effective extraction. C-18 (octadecyl-bonded silica) is a common choice for reversed-phase SPE in the analysis of carbamates from water matrices. nemi.govepa.gov The general protocol involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an organic solvent.

Multi-Solvent Extraction Techniques (e.g., Acetone (B3395972)/Hexane (B92381), Acetonitrile)

Multi-solvent systems are frequently employed to extract this compound and other pesticides from various samples. The choice of solvent is crucial and depends on the analyte's polarity and the sample matrix. researchgate.net

Acetonitrile: This solvent is effective for extracting a broad range of pesticides, including carbamates, from solid and aqueous suspension samples. epa.govepa.gov It is the solvent of choice in the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for analyzing pesticide residues in foodstuffs. researchgate.netwaters.commdpi.com For solid samples, acetonitrile is often used with techniques like ultrasonic or platform shaker extraction. epa.gov A developed multiresidue method for tea samples utilized acetonitrile as the extraction solvent for its effectiveness in extracting 19 different carbamate pesticides. nih.gov

Acetone/Hexane: This combination is used for extracting semivolatile organic compounds. osti.gov Laboratories have used acetone/hexane or acetone/methylene (B1212753) chloride systems for routine extractions. osti.gov For cleanup of extracts containing certain carbamate and urea (B33335) pesticides, an exchange to hexane is necessary before proceeding with Florisil column cleanup. epa.gov

Methylene Chloride (Dichloromethane): This solvent is specified in EPA Method 632 for the extraction of carbamate and urea pesticides from wastewater via a separatory funnel. epa.gov It is also used in EPA Method 8318A for extracting N-methylcarbamates from aqueous samples. epa.govepa.gov

Matrix-Specific Extraction Development (e.g., Soil, Water, Biological Samples, Foodstuffs)

The development of extraction protocols is highly dependent on the specific matrix being analyzed to ensure efficient recovery of the target analyte. epa.govepa.gov

Soil and Solid Wastes: EPA SW-846 provides several methods for solid matrices. epa.gov Method 8318A suggests extracting soils, sludges, and solids with acetonitrile on a platform shaker. epa.govepa.gov For soils with high oil content, a pre-extraction with hexane may be performed. epa.gov Other techniques applicable to solid samples include Soxhlet extraction (Method 3540), pressurized fluid extraction (Method 3545), and ultrasonic extraction (Method 3550). epa.govresearchgate.net

Water: For aqueous samples such as industrial and municipal wastewater, EPA Method 632 recommends extraction with methylene chloride using a separatory funnel. epa.gov Continuous liquid-liquid extraction (Method 3520) and solid-phase extraction (Method 3535) are also common techniques for water samples. epa.govresearchgate.net Liquid-phase microextraction (LPME) has emerged as a simple, rapid, and inexpensive alternative for preconcentrating pesticides from water samples. unl.pt

Foodstuffs: The analysis of pesticides in food is critical for exposure assessment. nih.gov A method developed for analyzing pesticides in duplicate diet samples used Soxhlet extraction followed by solvent partitioning and gel permeation chromatography cleanup. nih.gov The QuEChERS method, often using acetonitrile for extraction, is widely applied to various food commodities, including vegetables, due to its simplicity and speed. researchgate.netwaters.com For tea samples, a multiresidue method found acetonitrile to be an effective extraction solvent. nih.gov

Biological Samples: While specific protocols for this compound in biological samples are not detailed in the provided context, general methods for pesticides in such matrices often involve solvent extraction and cleanup steps similar to those used for foodstuffs. The complexity of biological matrices typically requires extensive cleanup to remove lipids and other interferences.

Below is an interactive table summarizing various extraction methods for carbamates.

| Matrix | Extraction Method | Solvent(s) | Governing Protocol | Citation |

| Water | Liquid-Liquid Extraction (LLE) | Methylene Chloride | EPA Method 632, EPA Method 3510 | epa.govepa.gov |

| Water | Solid-Phase Extraction (SPE) | Varies (Elution with organic solvent) | EPA Method 3535 | epa.govresearchgate.net |

| Water | Liquid-Phase Microextraction (LPME) | Varies | Research-based | unl.pt |

| Soil/Solids | Shaker Extraction | Acetonitrile | EPA Method 8318A | epa.govepa.gov |

| Soil/Solids | Soxhlet Extraction | Acetonitrile | EPA Method 3540/3541 | epa.govresearchgate.net |

| Soil/Solids | Ultrasonic Extraction | Acetonitrile | EPA Method 3550 | epa.govresearchgate.net |

| Foodstuffs | QuEChERS | Acetonitrile | Method-dependent | waters.commdpi.com |

| Foodstuffs | Soxhlet Extraction | Varies | Research-based | nih.gov |

Cleanup Procedures (e.g., C-18 Cartridges, Gel Permeation Chromatography, Florisil)

Following extraction, cleanup procedures are often necessary to remove co-extracted matrix components that could interfere with analysis. epa.govepa.gov The need for cleanup depends on the complexity of the sample matrix. epa.govepa.gov

C-18 Cartridges: These are used in both extraction (SPE) and cleanup. In cleanup, they function by retaining the analytes of interest while allowing interfering compounds of different polarities to be washed away. The retained analytes are then eluted with a suitable solvent. EPA Method 8318A uses a C-18 reversed-phase column for the final analytical separation. nemi.gov

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique effective for removing large molecules like lipids from extracts. It has been successfully used as a cleanup step in methods for analyzing pesticide residues in dietary samples. nih.gov

Florisil: Florisil is a magnesium silicate (B1173343) adsorbent used in normal-phase chromatography. EPA Method 632 includes an optional Florisil column cleanup procedure to reduce interferences in wastewater extracts. epa.gov The extract, solvent-exchanged to hexane, is passed through the Florisil column, and fractions are eluted with solvent mixtures of increasing polarity, such as ethyl ether in hexane and acetone in hexane. epa.gov

Method Validation and Performance Characterization

Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, detection limits, and quantitation limits. waters.comnih.gov

Linearity and Calibration Curve Establishment

Establishing linearity involves analyzing a series of standards at different concentrations to create a calibration curve. epa.gov The response of the analytical instrument is plotted against the concentration of the analyte. For most methods, a linear relationship is desired, and the quality of the fit is typically assessed by the correlation coefficient (r²), with values greater than 0.99 often considered acceptable. researchgate.net

In the analysis of carbamates, matrix-matched calibration curves are often used to compensate for matrix effects that can suppress or enhance the instrument's response. waters.com For example, a study on 15 carbamates in vegetables established linearity with calibration curves ranging from 1 to 100 µg/L. waters.com Another method for carbamates in tea showed good linearity with correlation coefficients exceeding 0.9999. nih.gov A method for carbamates in fruit samples reported linearity in the range of 1–300 ng g⁻¹ with correlation coefficients between 0.9996 and 0.9998. rsc.org

The following table presents examples of linearity data for carbamate analysis.

| Analyte(s) | Matrix | Concentration Range | Correlation Coefficient (r or r²) | Citation |

| 15 Carbamates | Vegetables | 1 - 100 µg/L | Not specified, but curves were linear | waters.com |

| 19 Carbamates | Tea | Not specified | > 0.9999 (r²) | nih.gov |

| 5 Carbamates | Fruit | 1 - 300 ng g⁻¹ | 0.9996 - 0.9998 (r) | rsc.org |

| Nτ-methylhistidine | Plasma | 1.56 - 50.00 µmol/L | 0.9998 (r²) | researchgate.net |

| N-methylcarbamates | Vegetables | 5 - 5000 µg/kg | > 0.999 (r²) | researchgate.net |

Detection Limits and Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. wisconsin.gov These limits are highly dependent on the sample matrix and the analytical instrument. epa.govazdhs.gov

For instance, a method developed for dietary samples aimed for detection limits below 1 ng/g. nih.gov An analysis of 19 carbamates in tea reported LODs ranging from 0.0005 to 0.023 mg L⁻¹ and LOQs from 0.008 to 0.077 mg L⁻¹. nih.gov In a study determining N-methylcarbamates in vegetables, the LODs were between 0.36 and 2.6 µg/kg. researchgate.net The Universal Treatment Standard (UTS) for this compound in nonwastewater is 0.056 mg/kg, a level that analytical methods must be able to achieve. osti.gov

This table provides a summary of reported detection and quantitation limits for carbamate pesticides.

| Method | Matrix | LOD | LOQ | Citation |

| HPLC-Fluorescence | Tea | 0.0005 - 0.023 mg L⁻¹ | 0.008 - 0.077 mg L⁻¹ | nih.gov |

| HPLC-Chemiluminescence | Vegetables | 0.36 - 2.6 µg/kg | Not specified | researchgate.net |

| HPLC-UV (DMA derivatization) | Tap Water | 0.01 - 0.04 mg L⁻¹ | Not specified | researchgate.net |

| HPLC-UV (MME derivatization) | Tap Water | 0.1 - 0.7 mg L⁻¹ | Not specified | researchgate.net |

| U.S. EPA UTS | Nonwastewater | Not applicable | 0.056 mg/kg | osti.gov |

Precision (Intra-day, Inter-day) and Accuracy Assessment

The precision of an analytical method describes the closeness of repeated individual measurements of an analyte, while accuracy refers to the closeness of the measured value to a true or accepted value. Precision is typically expressed as the relative standard deviation (RSD) of a set of measurements and is assessed under two conditions: repeatability (intra-day precision) and intermediate precision (inter-day precision).

While extensive multi-study data specifically for this compound is not widely published, method validation studies for carbamates provide insight into the performance expected from established analytical procedures. For example, EPA Method 8318A, a high-performance liquid chromatography (HPLC) method, is used for the determination of various N-methylcarbamates. epa.gov The performance data for this method are intended as guidance, with the expectation that each laboratory develops its own specific performance criteria. epa.gov

A single-laboratory validation study for the analysis of various carbamates in a soil matrix using Soxhlet extraction (Method 3540) followed by HPLC analysis (Method 8318A) provided specific performance data for this compound. This study serves as a key reference for the method's accuracy and precision for this specific analyte. The accuracy, measured as the average recovery of a spiked sample, and the precision, measured as the relative standard deviation (% RSD), were documented.

The results for this compound are detailed in the table below.

Table 1: Single-Laboratory Accuracy and Precision Data for this compound in Soil Matrix

| Compound | Spiking Level (µg/kg) | Mean % Recovery | % RSD |

|---|---|---|---|

| This compound | 1100 | 90 | 4.7 |

Data sourced from EPA Method 8318A, Proceedings of the Fifth Annual USEPA Symposium on Waste Testing and Quality Assurance, July 24-28, 1989. epa.gov

Recovery Studies for Method Efficiency

Recovery studies are essential for evaluating the efficiency of an analytical method, particularly the extraction and sample preparation stages. These studies determine the proportion of the analyte of interest that is successfully recovered from the sample matrix and processed through the entire analytical procedure. An acceptable recovery rate is crucial for ensuring accurate quantification of the analyte.

The efficiency of the extraction process can be influenced by the sample matrix. For instance, EPA Method 8318A provides several extraction procedures depending on the sample type, such as separatory funnel extraction for aqueous samples and Soxhlet or ultrasonic extraction for solid samples. epa.govresearchgate.net

In the context of this compound, the single-laboratory study previously mentioned provides a clear measure of method efficiency in a soil matrix. The mean recovery of 90% demonstrates that the Soxhlet extraction and subsequent HPLC analysis are highly effective at isolating and quantifying the compound from complex solid samples. epa.gov

For context, recovery studies for other carbamates using different extraction methods, such as continuous liquid-liquid extraction from wastewater, have shown mean recoveries ranging from 42% to over 100%, depending on the specific compound. epa.gov This highlights the compound- and matrix-dependent nature of method efficiency. The high recovery rate specifically for this compound in soil, however, validates the chosen methodology for that application. epa.gov

Theoretical and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comnih.gov For carbamate (B1207046) insecticides like m-Cumenyl methylcarbamate, QSAR studies are instrumental in predicting their insecticidal activity and understanding the structural features that govern their effectiveness. tandfonline.comuchile.cl

Research has shown that for phenyl-N-methylcarbamates, it is challenging to derive a single QSAR equation that accurately describes the activity of ortho, meta, and para-substituted molecules collectively. uchile.cl A more effective approach involves separating these molecules based on the position of the aromatic substituent. uchile.cl The introduction of a substituent orientation parameter has been found to be beneficial in these models. uchile.cl This parameter helps to account for the proportion of molecules that achieve the correct orientation to interact with the target enzyme, acetylcholinesterase. uchile.cl

QSAR models for carbamates have demonstrated good predictive ability. For instance, a study on a group of carbamate insecticides reported a squared correlation coefficient (r²) of 0.838 and a cross-validated squared correlation coefficient (q²cv) of 0.765, indicating a robust model. tandfonline.com Furthermore, a strong linear correlation was observed between the predicted and experimental LD50 values for the test set, with an r² of 0.788, confirming the acceptable prediction accuracy of the model. tandfonline.com These models often utilize a variety of molecular descriptors, including topological, spatial, thermodynamic, and electronic properties, to correlate with biological activity. tandfonline.comnih.gov

In some cases, QSAR models have been found to outperform other predictive models, such as those based on morphological profiles, especially when classifying compounds that are structurally similar to the training set. unice.fr However, for structurally novel compounds, morphological profile-based models may offer better predictive power. unice.fr The integration of both QSAR and other non-animal alternative methods is a promising strategy for the early assessment of chemical safety and efficacy. unice.frbiorxiv.org

Molecular Docking and Binding Interaction Simulations with Target Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.commdpi.com In the context of this compound, docking studies are primarily focused on its interaction with the target enzyme, acetylcholinesterase (AChE). nih.govmdpi.com These simulations provide valuable insights into the binding mode and the specific interactions that contribute to the inhibitory activity of the compound.

Carbamates, in general, are known to act as inhibitors of AChE. t3db.ca Molecular docking studies on various carbamate derivatives have revealed key interactions within the active site of the enzyme. These interactions often include hydrogen bonds with critical amino acid residues such as Ser203 and His447. nih.gov Hydrophobic interactions with residues like Trp86, Tyr337, and Tyr341 also play a significant role in the binding of these ligands. nih.gov

For example, in a study of flavonoid carbamate hybrids, docking simulations showed binding energies (ΔGB) ranging from -6.7 to -10.4 kcal/mol for AChE, with many derivatives exhibiting a higher binding affinity than the reference compound, rivastigmine. nih.gov Similarly, docking studies on other carbamate series have identified compounds with strong binding affinities to AChE. plos.org It is important to note that while some carbamates act as covalent inhibitors by carbamoylating the active site serine, others may function as non-covalent inhibitors, primarily through interactions at the peripheral anionic site of the enzyme. mdpi.com

The accuracy of docking predictions is often validated by comparing the docked pose with known crystallographic data or by using the docking results as a starting point for more advanced simulations like molecular dynamics. nih.govplos.org

Molecular Dynamics Simulations for Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. tandfonline.com For ligand-receptor complexes, such as this compound bound to acetylcholinesterase, MD simulations provide a dynamic view of the binding process, revealing the stability of the complex and the nature of the interactions under physiological conditions. tandfonline.comnih.gov

MD simulations can be used to analyze the conformational behavior of the ligand-enzyme complex. nih.gov For instance, a 50 ns MD simulation can be performed in explicit water conditions to assess the stability of the docked conformation. tandfonline.comnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which indicates the stability of the protein-ligand complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to assess the compactness of the complex. researchgate.net

Studies on carbamate-AChE complexes have shown that MD simulations can confirm the stability of the ligand within the active site. nih.govrsc.org For example, 100 ns MD simulations have demonstrated that while initial docking poses provide a static picture of the interaction, the dynamic simulation can reveal significant changes in how the ligand maintains its interactions with the protein over time. nih.gov These simulations can also be used to calculate the binding free energy of the ligand-receptor complex using methods like the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) approach, providing a more accurate estimation of the binding affinity. tandfonline.com

Cheminformatics Approaches for Molecular Descriptors and Chemical Space Analysis

Cheminformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. nih.gov For a compound like this compound, cheminformatics approaches are crucial for calculating molecular descriptors and analyzing its position within the vast chemical space of potential insecticides. acs.orgresearchgate.net

Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov These can be broadly categorized into topological, geometrical, electronic, and physicochemical descriptors. tandfonline.comnih.gov

| Descriptor Category | Examples |

| Topological | Molecular Topological Index (MTI), Total Connectivity (TC), Wiener Index (WI), Balaban Index (BI) nih.gov |

| Geometrical | Molecular Volume, Surface Area (SA), Surface Volume (SV) nih.govoup.com |

| Electronic | Ionization Energy, Electron Affinity, Dipole Moment nih.govcopernicus.org |

| Physicochemical | logP, Polar Surface Area (PSA), Hydration Energy (EHydr), Polarizability (PLZ), Refractivity (RFT) nih.gov |

These descriptors are the foundation of QSAR models and are used to establish relationships between a compound's structure and its activity. nih.gov The selection of relevant descriptors is a critical step in building predictive models for properties like insecticidal activity. tandfonline.com

Chemical space analysis involves the systematic exploration of the structural diversity of molecules. nih.gov By mapping the chemical space of known insecticides, researchers can identify areas with novel structures that may possess desirable properties. acs.org This analysis aids in the design of new compounds with improved efficacy and safety profiles. nih.gov

Structural Similarity-Based Clustering Algorithms (e.g., Butina Algorithm)

Clustering algorithms are used in cheminformatics to group molecules based on their structural similarity. biorxiv.orgquandlelabs.com The Butina algorithm is a widely used method for this purpose, particularly for large chemical datasets. biorxiv.orgquandlelabs.com It operates by calculating a similarity matrix, often using the Tanimoto coefficient based on molecular fingerprints, and then grouping molecules to form homogeneous clusters. quandlelabs.comfrontiersin.org A key feature of the Butina algorithm is that the centroid of each cluster is guaranteed to be more similar to every other member of its cluster than a predefined threshold. volkamerlab.org

This approach is valuable for several reasons in the context of insecticide research. It allows for the selection of a diverse and representative subset of compounds from a large library for experimental screening, which is more efficient than testing every single compound. quandlelabs.com In a study involving a large set of agrochemical compounds, the Butina algorithm, with a Tanimoto similarity cut-off of 0.7, was used to cluster the molecules based on their Morgan fingerprints. biorxiv.org

The choice of the similarity cutoff is a critical parameter in the Butina algorithm, as it determines the granularity of the clustering. acs.org A moderate cutoff, for instance, can provide an appropriate number of clusters with relatively high purity, which is a measure of the homogeneity within each cluster. acs.org

Application of Morphological Profiling in Biological Assays (e.g., Cell Painting)

Morphological profiling, particularly through high-content imaging assays like Cell Painting, is an emerging technique for assessing the biological effects of chemical compounds. unice.frbiorxiv.org This method involves treating cells with a compound and then staining various cellular components with fluorescent dyes. biorxiv.org Automated microscopy and image analysis are then used to capture a large number of morphological features, creating a detailed "profile" of the compound's effects on the cell. biorxiv.orgfrontiersin.org

For carbamates like this compound, morphological profiling can provide valuable insights into their mechanism of action and potential toxicity. unice.frbiorxiv.org A study demonstrated that four carbamates, including this compound, which are known acetylcholinesterase inhibitors, produced similar morphological profiles in U2OS cells. unice.frbiorxiv.org This suggests that compounds with a similar mechanism of action can induce comparable changes in cell morphology.

Morphological profiling can complement other predictive methods like QSAR. While QSAR models may perform better for compounds structurally similar to the training set, morphological profiles can offer superior predictive power for structurally novel compounds. unice.fr This is because they capture the biological response of the cell to the compound, which is not solely dependent on its chemical structure. unice.fr The integration of morphological profiling into early-stage chemical assessment can aid in the identification of compounds with desirable biological activities and the de-risking of those with potential adverse effects. unice.frnih.gov

Future Directions and Emerging Research Areas

Development of Next-Generation Analytical Techniques for Metabolites

The detection and quantification of m-cumenyl methylcarbamate and its metabolites in environmental and biological samples are critical for assessing its environmental fate and potential impact. While current methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective, the future lies in developing more sensitive, rapid, and comprehensive analytical techniques. nih.gov

Next-generation analytical approaches are focusing on the coupling of chromatographic separation with advanced mass spectrometry (MS) techniques. nih.gov These include tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), which offer superior sensitivity and selectivity for identifying and quantifying trace levels of metabolites in complex matrices. mdpi.comekb.eg The development of methods for a broader range of metabolites is a key area of research, as the transformation products of the parent compound can have their own distinct environmental behaviors. tandfonline.comtandfonline.com

Solid-phase extraction (SPE) is a widely used technique for the preconcentration of carbamate (B1207046) residues from water samples, and ongoing research is exploring new sorbent materials to improve extraction efficiency and selectivity. tandfonline.comtandfonline.com The goal is to develop methods that are not only more sensitive but also more environmentally friendly, using smaller volumes of organic solvents. tandfonline.com

Table 1: Comparison of Analytical Techniques for Carbamate Metabolite Analysis

| Technique | Advantages | Limitations | Emerging Trends |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity for volatile and semi-volatile compounds. ekb.eg | Limited to thermally stable and volatile compounds; may require derivatization. mdpi.com | Development of faster and more sensitive detectors. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Applicable to a broader range of polar and non-volatile compounds without derivatization. mdpi.com | Susceptible to matrix effects, which can interfere with quantification. mdpi.com | Improved ionization sources and hyphenation with high-resolution mass spectrometry (HRMS). mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Excellent sensitivity, precision, and accuracy for targeted analysis. nih.gov | Primarily for quantification of known compounds, less suited for untargeted screening. | Integration into multi-residue methods for comprehensive screening. |

Integrated Omics Approaches for Understanding Environmental Interactions

To gain a holistic understanding of how carbamates like this compound interact with the environment and non-target organisms, researchers are increasingly turning to integrated "omics" technologies. These include genomics, transcriptomics, proteomics, and metabolomics, which provide a comprehensive view of the molecular and cellular responses to chemical exposure. mdpi.comnih.gov

Metabolomics, in particular, has proven to be a valuable tool for describing the biological disruptions caused by exposure to complex pesticide mixtures. plos.org By analyzing the full suite of metabolites in an organism, scientists can identify metabolic pathways that are altered by exposure to a carbamate. plos.orgmdpi.com For instance, studies on pesticide exposure have shown disturbances in energy metabolism and increased oxidative stress. plos.org

The integration of multiple omics datasets, often referred to as multi-omics, allows for a systems biology approach to understanding the complex interactions between a chemical and a biological system. mdpi.commdpi.com This can help to identify biomarkers of exposure or effect and to elucidate the mechanisms of toxicity. plos.org Future research will likely focus on applying these integrated approaches to understand the specific impacts of this compound on various organisms and ecosystems, moving from broad population-level observations to detailed molecular-level responses. acs.org

Table 2: Overview of Omics Technologies in Carbamate Research

| Omics Technology | Focus of Study | Potential Insights for Carbamates |

|---|---|---|

| Genomics | Genetic material (DNA) | Identifying genes involved in resistance and detoxification pathways. |

| Transcriptomics | Gene expression (RNA) | Understanding how gene activity changes in response to carbamate exposure. |

| Proteomics | Proteins | Identifying protein targets of carbamates and changes in protein expression. |

| Metabolomics | Metabolites | Revealing disruptions in metabolic pathways and identifying biomarkers of exposure. plos.org |

Interdisciplinary Research on Carbamate Fate in Complex Environmental Systems

The environmental fate of this compound is governed by a complex interplay of physical, chemical, and biological processes. mmsl.cz Understanding how this compound moves and transforms in the environment requires an interdisciplinary research approach, bringing together expertise from fields such as environmental chemistry, soil science, microbiology, and plant physiology. uludag.edu.tr

Future research will focus on studying the fate of carbamates in more realistic and complex environmental systems. This includes investigating their behavior in different soil types, under varying climatic conditions, and in the presence of diverse microbial communities. upm.edu.my The role of factors like soil moisture, pH, and organic matter content in the degradation and adsorption of carbamates is an area of active investigation. upm.edu.my

Moreover, there is a growing need to understand the movement of carbamates and their metabolites through the soil and into groundwater, as well as their potential to contaminate aquatic ecosystems. who.intfrontiersin.org This research is crucial for developing accurate models to predict the environmental distribution and persistence of these compounds. By integrating knowledge from multiple disciplines, scientists can better assess the environmental risks associated with the use of carbamates and develop strategies to mitigate their impact. uni-kassel.denumberanalytics.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the purity of m-Cumenyl methylcarbamate in experimental samples?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection (λ = 254 nm) to assess purity. Calibrate with a certified reference standard (e.g., NIST Standard Reference Database 69) . For quantification, employ liquid chromatography-mass spectrometry (LC-MS) in positive ion mode, monitoring the [M+H]+ ion at m/z 193.1467 to confirm molecular identity . Report retention times, peak area ratios, and batch-specific purity levels (≥95%) in accordance with ICMJE standards .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis. Conduct regular stability tests via thin-layer chromatography (TLC) to detect degradation products. For handling, use PPE (gloves, lab coat, goggles) and work in a fume hood certified for acetylcholinesterase inhibitors. Dispose of waste under CERCLA guidelines (P202 code) using institutional hazardous waste protocols . Document safety measures using laboratory-specific risk assessment templates .

Q. What in vitro models are appropriate for studying this compound’s acetylcholinesterase (AChE) inhibition?

- Methodological Answer: Use human erythrocyte AChE or recombinant enzyme assays (e.g., Ellman’s method) with acetylthiocholine iodide as a substrate. Include positive controls (e.g., physostigmine) and negative controls (solvent-only) to validate inhibition kinetics. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and report inter-assay variability .

Advanced Research Questions

Q. How can morphological profiling data (e.g., Cell Painting assays) complement QSAR models for toxicity prediction of this compound?

- Methodological Answer: Perform Cell Painting assays on U2OS cells exposed to 31.6 µM this compound to generate morphological profiles (e.g., mitochondrial fragmentation, cytoskeletal changes). Integrate these profiles with QSAR predictions using random forest classifiers or gradient-boosting models. Validate concordance by comparing predicted AChE inhibition with empirical cytotoxicity data (e.g., LD₅₀ in rodent hepatocytes) .

Q. What strategies resolve contradictions between computational toxicity predictions and empirical cytotoxicity data for this compound?

- Methodological Answer: Apply orthogonal assays to cross-validate results. For example, if QSAR models underestimate toxicity, conduct transcriptomic analysis (RNA-seq) to identify upregulated stress-response genes (e.g., HSPA1A, CYP450). Use systematic review frameworks (e.g., COSMOS-E) to assess bias in model training datasets and adjust for confounding variables (e.g., metabolic activation in vitro vs. in vivo) .

Q. What regulatory considerations are critical when disposing of this compound waste in academic labs?

- Methodological Answer: Follow EPA guidelines under CERCLA Section 102(a), classifying the compound as a hazardous substance (waste code P202). Neutralize aqueous waste with 1 M NaOH (1:10 v/v) to hydrolyze the carbamate bond, then adsorb residuals onto activated carbon. Document disposal procedures using institutional hazardous waste tracking systems and reference 40 CFR §261.33 for compliance .

Data Presentation and Reproducibility